Product packaging for Arabinose 1,5-diphosphate(Cat. No.:CAS No. 93132-85-5)

Arabinose 1,5-diphosphate

Cat. No.: B1665595
CAS No.: 93132-85-5
M. Wt: 310.09 g/mol
InChI Key: AAAFZMYJJHWUPN-MBMOQRBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pentose (B10789219) Phosphate (B84403) Derivatives in Cellular Metabolism

Pentose phosphate derivatives are fundamental components of cellular metabolism, primarily generated through the Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway. numberanalytics.comwikipedia.org This pathway is a crucial branch of glucose metabolism, running parallel to glycolysis. wikipedia.org Its significance is twofold, encompassing both anabolic and cellular defense functions. nih.gov

The primary functions of the pentose phosphate pathway are:

Production of NADPH: The oxidative phase of the PPP is a major source of the reduced coenzyme NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). numberanalytics.comwikipedia.org NADPH serves as the principal reducing agent in a wide array of biosynthetic (anabolic) reactions, such as the synthesis of fatty acids and steroids. tuscany-diet.net It is also vital for maintaining cellular redox homeostasis and protecting the cell against oxidative stress by regenerating reduced glutathione, a key antioxidant. nih.gov

Synthesis of Pentose Sugars: The non-oxidative phase of the PPP produces five-carbon sugars, most notably Ribose 5-phosphate (R5P). wikipedia.org R5P is an essential precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). numberanalytics.comwikipedia.org The pathway also yields Erythrose 4-phosphate (E4P), which is a precursor for the synthesis of aromatic amino acids. wikipedia.org

The PPP is highly active in tissues engaged in extensive fatty acid or steroid synthesis and in cells subject to high levels of oxidative stress, such as red blood cells. wikipedia.org The pathway's intermediates connect directly with glycolysis, allowing the cell to divert glucose metabolism toward NADPH production, nucleotide synthesis, or energy generation as needed, highlighting the central role of pentose phosphate derivatives in maintaining carbon homeostasis. nih.gov

Overview of Phosphorylated Arabinose Derivatives and Their Biological Contexts

Arabinose, a five-carbon aldose sugar, is abundant in plant cell walls within biopolymers like hemicellulose and pectin. nih.govnih.gov While L-arabinose is the more common form in nature, both L- and D-arabinose can be metabolized by various organisms through pathways involving several phosphorylated derivatives. jmb.or.krnih.gov These derivatives serve as key intermediates that channel arabinose into central metabolism.

In many bacteria, the catabolism of L-arabinose is initiated by its conversion into a series of phosphorylated intermediates. The process, governed by the ara operon, involves the following key steps: nih.govwikipedia.org

L-arabinose is first isomerized to L-ribulose . wikipedia.org

L-ribulose is then phosphorylated by a ribulokinase (AraB) to produce L-ribulose-5-phosphate . nih.govwikipedia.org

Finally, L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate , which is an intermediate of the Pentose Phosphate Pathway. nih.govwikipedia.org

Other significant phosphorylated arabinose derivatives include:

Arabinose 5-phosphate (A5P): This derivative has been proposed as an intermediate in an alternative route for the non-oxidative PPP, known as the L-type PPP, in liver cells. nih.gov In some eukaryotic pathways, D-arabinose-5-phosphate is thought to be formed via the isomerization of D-ribulose-5-phosphate. nih.gov

Arabinose 1-phosphate (A1P): In plant salvage pathways, free arabinose can be phosphorylated to arabinose 1-phosphate. nih.gov This intermediate can then be converted to UDP-L-arabinose, a nucleotide sugar used for the synthesis of various cell wall polysaccharides. nih.gov

The table below summarizes the primary phosphorylated derivatives of arabinose and their established roles in metabolism.

Derivative NameAbbreviationPrimary Biological Context
L-Ribulose-5-phosphateRu5PIntermediate in bacterial L-arabinose catabolism; precursor to D-xylulose-5-phosphate. nih.gov
Arabinose 5-phosphateA5PIntermediate in proposed alternative pentose phosphate pathways and eukaryotic D-arabinose metabolism. nih.govnih.gov
Arabinose 1-phosphateA1PIntermediate in plant salvage pathways for the synthesis of UDP-L-arabinose. nih.gov

Historical Perspectives on the Investigation of Arabinose Phosphates

The investigation of arabinose phosphates is intrinsically linked to the elucidation of the Pentose Phosphate Pathway. The journey began in the 1930s with the work of Otto Warburg, who discovered the coenzyme NADP+ and the enzyme that uses it to oxidize glucose-6-phosphate, which he termed Zwischenferment (now glucose-6-phosphate dehydrogenase). nih.govnih.gov This work provided the first evidence for a "direct oxidative pathway" for glucose, distinct from glycolysis. nih.gov

The complete mapping of the pathway, however, occurred primarily in the 1950s through the foundational work of several biochemists, most notably Bernard Horecker and Efraim Racker. wikipedia.orgtuscany-diet.net

Early 1950s: Horecker's group, along with Racker's, elucidated the series of reactions that constitute the PPP. nih.govportlandpress.com They independently discovered and characterized the key enzymes transketolase and transaldolase, which catalyze the interconversion of sugar phosphates in the non-oxidative branch. tuscany-diet.netportlandpress.com Horecker's laboratory demonstrated the formation of ribose 5-phosphate from 6-phosphogluconate and detailed the conversion of pentose phosphates into hexose (B10828440) phosphates. semanticscholar.orgbiorxiv.org

1954: Based on this extensive enzymatic work, a comprehensive scheme for the pathway was proposed. semanticscholar.org

1978: Decades later, an alternative route for the non-oxidative PPP in liver cells, designated the "F-type pathway," was proposed by Williams, which included arabinose 5-phosphate as a potential intermediate. portlandpress.com

The specific compound Arabinose 1,5-diphosphate entered the scientific literature later, with its stereoselective synthesis and biological activity being reported in a 1984 paper as an analogue of a metabolic regulator, showcasing its utility as a tool for biochemical investigation rather than as a natural metabolite. acs.orgacs.org

The following table highlights key milestones in the discovery and study of arabinose phosphates and related metabolic pathways.

Year(s)DiscoveryKey Researcher(s)Significance
1930sDiscovery of NADP+ and the oxidation of glucose-6-phosphate.Otto WarburgLaid the foundation for the existence of an alternative oxidative pathway for glucose. nih.govnih.gov
Early 1950sElucidation of the reactions of the Pentose Phosphate Pathway.Bernard Horecker, Efraim RackerMapped the core enzymatic steps, including the discovery of transketolase and transaldolase. tuscany-diet.netportlandpress.com
1954Proposal of the canonical Calvin-Benson cycle and its relation to the PPP.Melvin Calvin, Andrew Benson, James BasshamIntegrated pentose phosphate metabolism into the context of photosynthetic carbon fixation. semanticscholar.org
1978Proposal of an alternative F-type Pentose Phosphate Pathway.J.F. WilliamsSuggested a role for arabinose 5-phosphate as an intermediate in liver cells. portlandpress.com
1984Stereoselective synthesis of α- and β-D-arabinose 1,5-diphosphate.B. Maryanoff, S. Benkovic, et al.Created a novel research tool for studying metabolic regulation. acs.org

Compound Names Mentioned in this Article

6-phosphogluconate

Arabinose

this compound

Arabinose 1-phosphate

Arabinose 5-phosphate

D-xylulose-5-phosphate

Erythrose 4-phosphate

Fatty acids

Glucose

Glucose-6-phosphate

Glutathione

L-arabinose

L-ribulose

L-ribulose-5-phosphate

NADPH (nicotinamide adenine dinucleotide phosphate)

Ribose 5-phosphate

Steroids

UDP-L-arabinose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O11P2 B1665595 Arabinose 1,5-diphosphate CAS No. 93132-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93132-85-5

Molecular Formula

C5H12O11P2

Molecular Weight

310.09 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4+,5+/m1/s1

InChI Key

AAAFZMYJJHWUPN-MBMOQRBOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 1,5-BP
arabinose 1,5-bisphosphate
arabinose 1,5-diphosphate

Origin of Product

United States

Biosynthetic Pathways and Metabolic Interconnections of Phosphorylated Arabinose Forms

Generation of D-Arabinose 5-Phosphate

D-Arabinose 5-phosphate (A5P) is a significant intermediate, particularly in bacteria, where it serves as a precursor for the synthesis of vital components of the outer membrane. hmdb.ca It is an aldopentose phosphate (B84403), meaning it is a five-carbon sugar with an aldehyde group and a phosphate group attached to the fifth carbon. hmdb.caresearchgate.net

The primary route for the formation of D-Arabinose 5-phosphate is through the reversible isomerization of D-Ribulose 5-phosphate (Ru5P), a central molecule in the pentose (B10789219) phosphate pathway. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme D-arabinose-5-phosphate isomerase (API), also known as D-arabinose-5-phosphate ketol-isomerase (EC 5.3.1.13). wikipedia.org

The reaction is as follows: D-Arabinose 5-phosphate <=> D-Ribulose 5-phosphate wikipedia.org

APIs are found in various Gram-negative bacteria and play a significant role in the production of D-arabinose-5-phosphate for the biosynthesis of lipopolysaccharide (LPS) and certain capsules. researchgate.net In Escherichia coli, for example, there are multiple API paralogs which have been linked to different cellular functions, including the regulation of D-glucitol uptake and virulence. researchgate.net The enzyme from Propionibacterium pentosaceum has also been purified and characterized. While prevalent in Gram-negative bacteria, an API has also been identified and characterized from the Gram-positive bacterium Clostridium tetani, suggesting a potential regulatory role in this organism which does not produce LPS. researchgate.net

EnzymeEC NumberReaction CatalyzedOrganism Example
D-Arabinose 5-phosphate isomerase (API) 5.3.1.13D-Arabinose 5-phosphate <=> D-Ribulose 5-phosphateEscherichia coli, Propionibacterium pentosaceum, Clostridium tetani

Another pathway for the generation of D-Arabinose 5-phosphate involves the direct phosphorylation of D-arabinose. This reaction is catalyzed by a specific kinase. While a dedicated D-arabinokinase is not as extensively characterized as other sugar kinases, studies have shown that enzymes like hexokinase can perform this phosphorylation, although with low specific activity. nih.govharvard.edu This method has been utilized for the in vitro synthesis of D-Arabinose 5-phosphate, which is otherwise commercially expensive. nih.govharvard.edu The low efficiency of this enzymatic phosphorylation in vitro has been a bottleneck for the large-scale synthesis of compounds derived from D-Arabinose 5-phosphate. nih.gov

A critical metabolic fate of D-Arabinose 5-phosphate is its role as a direct precursor in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo). nih.govwikipedia.org Kdo is a unique eight-carbon sugar that is an essential component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. nih.govnih.gov

The biosynthesis of Kdo from D-Arabinose 5-phosphate proceeds through a series of enzymatic reactions:

KDO 8-phosphate synthetase (KdsA) catalyzes the aldol (B89426) condensation of D-Arabinose 5-phosphate and phosphoenolpyruvate (B93156) (PEP) to form KDO 8-phosphate. nih.gov

KDO 8-phosphate phosphatase (KdsC) then hydrolyzes KDO 8-phosphate to yield Kdo. nih.gov

The limited availability and high cost of D-Arabinose 5-phosphate have historically hindered the study of Kdo and LPS assembly. nih.gov To overcome this, efficient one-pot, multi-enzyme (OPME) systems have been developed for the synthesis of Kdo, starting from more accessible precursors like D-xylose, which is converted to D-Ribulose 5-phosphate and then to D-Arabinose 5-phosphate in situ. nih.gov

L-Arabinose Metabolic Pathways Leading to Phosphorylated Intermediates

L-Arabinose is a naturally occurring pentose sugar that is a major component of hemicellulose in plant cell walls. Many microorganisms have evolved specific pathways to utilize L-arabinose as a carbon and energy source. These pathways convert L-arabinose into intermediates of the central pentose phosphate pathway.

In many bacteria, the catabolism of L-arabinose proceeds through a well-established isomerase pathway. This pathway involves a series of enzymatic steps that convert L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway. researchgate.net

The key steps in this pathway are:

L-Arabinose isomerase (EC 5.3.1.4) catalyzes the isomerization of L-arabinose to L-ribulose. nih.govresearchgate.net

Ribulokinase (EC 2.7.1.16) phosphorylates L-ribulose to form L-ribulose 5-phosphate.

L-Ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) epimerizes L-ribulose 5-phosphate to D-xylulose 5-phosphate. nih.gov

L-Arabinose isomerase (AI) is the first and often rate-limiting enzyme in the L-arabinose utilization pathway in bacteria. researchgate.net It catalyzes the reversible isomerization of the aldose L-arabinose to the ketose L-ribulose. nih.gov These enzymes are typically encoded by the araA gene, which is part of the L-arabinose operon. researchgate.net

L-arabinose isomerases have been isolated and characterized from a variety of bacteria, including mesophiles and thermophiles. For instance, the AI from the hyperthermophilic bacterium Thermotoga maritima exhibits maximal activity at 90°C. asm.org In contrast, the enzyme from Klebsiella pneumoniae shows maximum activity at a more moderate temperature of 40°C. mdpi.com The activity of these enzymes often requires the presence of divalent metal ions, such as Mn²⁺ or Co²⁺. nih.govasm.orgmdpi.com

A notable feature of L-arabinose isomerase is its substrate promiscuity. Besides its primary substrate, L-arabinose, it can also catalyze the isomerization of D-galactose to D-tagatose. nih.govresearchgate.netmdpi.com This property has garnered significant industrial interest for the production of D-tagatose, a low-calorie sweetener. nih.gov

EnzymeEC NumberSubstrate(s)Product(s)Bacterial Source ExamplesOptimal Temperature (°C)
L-Arabinose Isomerase 5.3.1.4L-ArabinoseL-RibuloseThermotoga maritima90
D-GalactoseD-TagatoseLactobacillus reuteri65
Klebsiella pneumoniae40
Ribulokinase 2.7.1.16L-RibuloseL-Ribulose 5-phosphateEscherichia coliN/A
L-Ribulose-5-phosphate 4-epimerase 5.1.3.4L-Ribulose 5-phosphateD-Xylulose 5-phosphateEscherichia coliN/A

Bacterial Isomerase Pathway: L-Arabinose to D-Xylulose 5-Phosphate via L-Ribulose 5-Phosphate

L-Ribulokinase Phosphorylation to L-Ribulose 5-Phosphate

In the bacterial pathway for L-arabinose catabolism, the phosphorylation of L-ribulose to L-ribulose 5-phosphate is a critical step catalyzed by the enzyme L-ribulokinase (EC 2.7.1.16), encoded by the araB gene. This reaction utilizes ATP as a phosphate donor, yielding ADP and L-ribulose 5-phosphate. L-ribulokinase exhibits a broad substrate specificity, being capable of phosphorylating all four 2-ketopentoses, albeit with varying affinities. The Michaelis constants (Km) indicate a higher affinity for L-ribulose and D-ribulose compared to L-xylulose and D-xylulose.

The catalytic activity of L-ribulokinase is dependent on the presence of magnesium ions (Mg²⁺), which form a complex with ATP. The enzyme's mechanism is proposed to be random, with a preferred order where the sugar substrate binds first, followed by MgATP. This binding is synergistic, enhancing the affinity for the second substrate.

Table 1: Substrate Specificity of Escherichia coli L-Ribulokinase

SubstrateKm (mM)Relative kcat
L-Ribulose0.14~1.0
D-Ribulose0.39~1.0
L-Xylulose3.4~1.0
D-Xylulose16~1.0
L-Arabitol4-
Ribitol5.5-
L-Ribulose 5-Phosphate 4-Epimerase Activity to D-Xylulose 5-Phosphate

Following its synthesis, L-ribulose 5-phosphate is converted to D-xylulose 5-phosphate by the enzyme L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene. nih.gov This epimerization is a reversible reaction that channels L-arabinose metabolites into the pentose phosphate pathway. nih.gov

The mechanism of this enzyme involves a retro-aldol cleavage followed by an aldol condensation. nih.gov This process results in the inversion of the stereochemistry at the C4 position of the sugar phosphate. The reaction is metal-dependent, typically utilizing a divalent cation to stabilize an enolate intermediate. frontiersin.org

Table 2: Key Features of L-Ribulose-5-Phosphate 4-Epimerase

FeatureDescription
Enzyme Commission NumberEC 5.1.3.4
ReactionL-Ribulose 5-phosphate <=> D-Xylulose 5-phosphate
CofactorDivalent metal cation (e.g., Zn²⁺)
MechanismRetro-aldol cleavage and subsequent aldol reaction

Fungal Oxidoreductase Pathway of L-Arabinose Metabolism and Phosphorylation

Fungi employ a distinct pathway for L-arabinose catabolism that involves a series of reduction and oxidation steps, in contrast to the bacterial isomerization pathway. dundee.ac.uk This oxidoreductase pathway ultimately converts L-arabinose into D-xylulose, which is then phosphorylated. nih.gov

The initial steps involve the reduction of L-arabinose to L-arabinitol, followed by the oxidation of L-arabinitol to L-xylulose. L-xylulose is then further reduced to xylitol, which is subsequently oxidized to D-xylulose. nih.gov The final phosphorylation step is catalyzed by xylulokinase, which uses ATP to produce D-xylulose 5-phosphate. dundee.ac.uknih.gov This pathway is characterized by the use of different cofactors, with NADPH typically used for the reduction steps and NAD⁺ for the oxidation steps. researchgate.net

Conversion to D-Xylulose 5-Phosphate as a Pentose Phosphate Pathway Intermediate

The D-xylulose 5-phosphate produced through the fungal oxidoreductase pathway serves as a key intermediate that links L-arabinose metabolism to the central pentose phosphate pathway. dundee.ac.uknih.gov This pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis. In the pentose phosphate pathway, D-xylulose 5-phosphate can be interconverted with other sugar phosphates, such as ribose 5-phosphate and fructose (B13574) 6-phosphate, through the action of transketolase and transaldolase.

Formation and Utilization of Arabinose 1-Phosphate

Arabinose 1-phosphate is another key phosphorylated form of arabinose, serving as a precursor for the synthesis of nucleotide sugars.

Chemical and Enzymatic Synthesis of Arabinose 1-Phosphate

Arabinose 1-phosphate can be synthesized through both chemical and enzymatic methods. Chemo-enzymatic approaches offer a versatile route where arabinose is first chemically converted to a mixture of anomeric sugar-1-phosphates. frontiersin.org This method bypasses the need for highly specific sugar kinases. For instance, L-arabinose can be reacted with p-toluenesulfonyl hydrazine (B178648) to form a glycosylsulfonylhydrazide adduct, which is then oxidized in the presence of phosphoric acid to yield a mixture of α/β-L-arabinose-1-phosphate. nih.gov

Enzymatically, specific kinases can phosphorylate arabinose at the C1 position, although these enzymes are less common than those that phosphorylate at the C5 position.

Role of UDP-Sugar Pyrophosphorylase (USP) in UDP-L-Arabinose Synthesis from Arabinose 1-Phosphate

UDP-L-arabinose, a crucial precursor for the biosynthesis of various cell wall polysaccharides, is synthesized from L-arabinose 1-phosphate and UTP. nih.gov This reaction is catalyzed by UDP-sugar pyrophosphorylase (USP), an enzyme with broad substrate specificity that can act on various sugar-1-phosphates. nih.gov The enzymatic reaction is reversible and results in the formation of UDP-L-arabinose and pyrophosphate.

The chemo-enzymatic synthesis of UDP-L-arabinose has been demonstrated using recombinant USP from organisms like Arabidopsis thaliana and Bifidobacterium infantis. nih.gov These enzymes selectively convert the biologically relevant anomer of arabinose-1-phosphate to UDP-L-arabinose, highlighting the stereoselectivity of the enzymatic step. nih.gov

Enzymology and Catalytic Mechanisms Associated with Arabinose Phosphates

Arabinose 5-Phosphate Isomerase (API)

Arabinose 5-phosphate isomerases (APIs) are crucial enzymes that catalyze the reversible isomerization of D-arabinose 5-phosphate (A5P) and D-ribulose 5-phosphate (Ru5P). This reaction is a critical step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. asm.orgescholarship.orgnih.gov

The enzymatic reaction catalyzed by Arabinose 5-Phosphate Isomerase (API) is a reversible aldol-ketol isomerization. nih.gov This process interconverts the aldose, D-arabinose 5-phosphate, and the ketose, D-ribulose 5-phosphate. asm.orgwikipedia.orguniprot.org The mechanism is thought to proceed through an enediol intermediate. nih.gov Structural and sequence analyses of API from Bacteroides fragilis have identified two highly conserved histidine residues, His79 and His186, which are suggested to play important catalytic roles in this isomerization reaction. escholarship.org These residues are located in the active site, which is situated in a surface cleft at the interface of the enzyme's tetrameric structure. escholarship.org

Arabinose 5-phosphate isomerases exhibit specificity for their substrates, D-arabinose 5-phosphate and D-ribulose 5-phosphate. For instance, the API from Bacteroides fragilis (Q5LIW1) was shown to convert D-arabinose 5-phosphate and, to a lesser extent, D-glucose 6-phosphate, to their corresponding ketoses. asm.org It did not show activity towards D-glucose 1-phosphate, D-ribose 5-phosphate, D-arabinose, D-mannose 6-phosphate, D-glucosamine 6-phosphate, or D-ribose. asm.org The kinetic parameters for several APIs have been determined, highlighting differences in their catalytic efficiencies.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
E. coli KdsDA5P0.61-- uniprot.org
E. coli KdsDRu5P0.35-- uniprot.org
B. fragilis Q5LIW1A5P0.48 ± 0.0610.3 ± 0.321,500 asm.org
B. fragilis Q5LIW1Ru5P0.29 ± 0.051.5 ± 0.15,200 asm.org

The activity of Arabinose 5-Phosphate Isomerase is subject to feedback regulation, a common mechanism for controlling metabolic pathways. The end product of the Kdo biosynthetic pathway, cytidine (B196190) 5'-monophospho-3-deoxy-D-manno-2-octulosonic acid (CMP-Kdo), acts as a feedback inhibitor of API. asm.orgescholarship.org This was demonstrated for the API from Bacteroides fragilis (Q5LIW1), which is inhibited by CMP-Kdo with an inhibition constant (Ki) of 1.91 μM. asm.org The inhibitory effect was confirmed in vitro by generating CMP-Kdo in situ and observing its impact on the API-catalyzed reaction. asm.org Structural studies of the B. fragilis API revealed the presence of an endogenous CMP-Kdo molecule bound at the active site, further supporting its role as a feedback inhibitor. escholarship.org

Phosphotransferases Acting on Arabinose and its Phosphates

Phosphotransferases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to an acceptor molecule. In the context of arabinose metabolism, these enzymes are responsible for the phosphorylation of arabinose and its derivatives, a key step in preparing these sugars for subsequent metabolic reactions.

In the protozoan parasite Leishmania major, an unusual bifunctional enzyme has been characterized that exhibits both D-arabinokinase and GDP-D-arabinopyranose-pyrophosphorylase activity. nih.gov This enzyme catalyzes the synthesis of GDP-D-arabinopyranose via a D-arabinose-1-phosphate intermediate. The D-arabinokinase activity of this enzyme facilitates the ATP-dependent phosphorylation of D-arabinose to produce D-arabinose-1-phosphate. nih.gov Similarly, in plants, arabinokinase is a key enzyme in the recycling pathway of L-arabinose, catalyzing its phosphorylation to L-arabinose-1-phosphate. researchgate.netnih.gov While the provided outline specifies ATP:D-arabinose 5-phosphotransferase activity, the characterized enzymes in both Leishmania and plants act on the 1-position of arabinose.

In many bacteria, the catabolism of L-arabinose is initiated by a series of enzymatic reactions. Following the isomerization of L-arabinose to L-ribulose by L-arabinose isomerase (AraA), L-ribulokinase (AraB) catalyzes the phosphorylation of L-ribulose. nih.govnih.govresearchgate.net This reaction utilizes ATP to convert L-ribulose into L-ribulose-5-phosphate. nih.govnih.govuniprot.org L-ribulokinase is a key enzyme in the araBAD operon, which encodes the first three enzymes of the L-arabinose catabolic pathway. nih.gov The product, L-ribulose-5-phosphate, is then epimerized to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate pathway. nih.govresearchgate.net Notably, ribulokinases can exhibit broad substrate selectivity, with some being capable of phosphorylating all four 2-ketopentose sugars with comparable catalytic efficiencies. nih.gov

UDP-Sugar Pyrophosphorylase (USP) in Nucleotide Sugar Synthesis

Uridine Diphosphate (B83284) (UDP)-sugar pyrophosphorylase (USP) is a key enzyme in the salvage pathway for various monosaccharides, playing a crucial role in the synthesis of nucleotide sugars. nih.govnih.gov This enzyme is characterized by its broad substrate specificity, enabling it to convert several sugar-1-phosphates into their corresponding UDP-sugars. nih.govfrontiersin.org The reaction catalyzed by USP is a reversible transfer of a uridyl group from Uridine Triphosphate (UTP) to a sugar-1-phosphate, yielding a UDP-sugar and pyrophosphate (PPi). nih.govnih.gov

In the context of arabinose metabolism, USP is essential for recycling L-arabinose. The pathway involves the initial phosphorylation of arabinose to L-arabinose-1-phosphate by a specific kinase. Subsequently, USP catalyzes the reaction between L-arabinose-1-phosphate and UTP to produce UDP-β-L-arabinose. frontiersin.org This nucleotide sugar is a vital precursor for the biosynthesis of various plant cell wall polymers and glycoproteins. nih.govfrontiersin.org

The catalytic mechanism of USP is described as an ordered Bi-Bi mechanism. nih.govuomphysics.net This process begins with the binding of UTP to the enzyme, which induces a conformational change that facilitates the binding of the second substrate, the sugar-1-phosphate (e.g., L-arabinose-1-phosphate). nih.gov Following the catalytic reaction, the products, UDP-sugar and pyrophosphate, are released. The reaction is dependent on magnesium ions (Mg2+), which play a critical role in the enzyme's activity by enhancing its binding to UTP or the UDP-sugar. uomphysics.netmdpi.com

The broad substrate range of USP is a notable feature. In plants like Arabidopsis thaliana, the enzyme can utilize a variety of sugar-1-phosphates, including those of glucose, galactose, glucuronic acid, xylose, and arabinose, to form their respective UDP-sugars. nih.govfrontiersin.org This promiscuity makes USP a central hub in the nucleotide sugar interconversion network, ensuring the availability of activated sugar donors for glycosylation reactions. frontiersin.org

Table 1: Substrate Specificity of UDP-Sugar Pyrophosphorylase (USP)

Substrate (Sugar-1-Phosphate) Product (UDP-Sugar)
L-Arabinose-1-Phosphate UDP-L-Arabinose
D-Xylose-1-Phosphate UDP-D-Xylose
D-Glucose-1-Phosphate UDP-D-Glucose
D-Galactose-1-Phosphate UDP-D-Galactose
D-Glucuronic acid-1-Phosphate UDP-D-Glucuronic acid

Interaction of Arabinose 5-Phosphate with Transaldolase

Transaldolase is an enzyme of the non-oxidative phase of the pentose phosphate pathway, which facilitates the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. nih.gov While it typically reacts with substrates like fructose (B13574) 6-phosphate, its activity can be significantly affected by structurally similar molecules such as arabinose 5-phosphate (A5P). nih.govresearchgate.net

A5P as a Covalent Inhibitor of Transaldolase

Arabinose 5-phosphate (A5P) has been identified as a competitive, reversible-covalent inhibitor of transaldolase. nih.govresearchgate.net A5P is an aldopentose that shares stereochemical similarities with the ketohexose fructose 6-phosphate (F6P), a natural substrate for the enzyme. nih.gov Despite this structural resemblance, A5P functions as an inhibitor rather than a substrate. researchgate.net

The inhibitory mechanism involves the formation of a covalent bond between A5P and a key lysine (B10760008) residue in the active site of transaldolase. nih.gov Specifically, A5P forms a Schiff base with the active site Lys135 in the transaldolase of Francisella tularensis. nih.govresearchgate.net This is the same initial step that occurs with the substrate F6P. However, the reaction with A5P does not proceed further. researchgate.net The binding of A5P to the enzyme undergoes the first step of the reaction but then stalls at this covalent intermediate stage, effectively blocking the enzyme's catalytic cycle. researchgate.net

Comparative Analysis of A5P and Fructose 6-Phosphate Binding to Transaldolase Active Site

The differential behavior of A5P and Fructose 6-Phosphate (F6P) upon binding to the transaldolase active site stems from subtle but critical structural differences. nih.gov Both molecules form a covalent Schiff base with the active site lysine. nih.govresearchgate.net However, the subsequent steps of the catalytic mechanism are distinct.

A key difference revealed by crystallographic studies is the role of an ordered water molecule within the active site. nih.gov When the substrate F6P binds, it displaces this water molecule, allowing the reaction to proceed. In contrast, when A5P binds, this active site water molecule is not displaced. nih.govresearchgate.net The retention of this water molecule leads to conformational changes at the linkage between A5P and the protein. These changes are thought to hinder the reactivity of the A5P-enzyme complex, preventing the completion of the catalytic cycle and resulting in inhibition. nih.gov

Table 2: Comparison of A5P and F6P Interaction with Transaldolase

Feature Arabinose 5-Phosphate (A5P) Fructose 6-Phosphate (F6P)
Function Inhibitor nih.govresearchgate.net Substrate nih.govresearchgate.net
Initial Binding Forms a covalent Schiff base with active site lysine nih.govresearchgate.net Forms a covalent Schiff base with active site lysine nih.govresearchgate.net
Reaction Progression Stalls after Schiff base formation researchgate.net Proceeds through the full catalytic cycle
Active Site Water Fails to displace an ordered water molecule nih.govresearchgate.net Displaces an ordered water molecule

| Outcome | Reversible-covalent inhibition of the enzyme nih.gov | Transfer of a three-carbon unit |

Structural Biology and Molecular Interactions of Arabinose Phosphates

Crystal Structures of Enzymes Interacting with Arabinose Phosphates

Arabinose 5-Phosphate Isomerase (API) catalyzes the reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate, a crucial step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), an essential component of the lipopolysaccharide in Gram-negative bacteria. asm.orguniprot.org The crystal structure of API from Bacteroides fragilis (bfAPI) has been determined at a resolution of 1.7 Å, revealing a tetrameric assembly of a single-domain sugar isomerase (SIS). nih.gov

Each monomer's active site is situated in a surface cleft at the interface of three monomers. nih.gov This active site is characterized by the presence of highly conserved functional residues. Notably, His79 and His186, originating from two different adjacent monomers, are positioned to play significant catalytic roles in the isomerization reaction. nih.gov Additionally, a Ser/Thr-rich region is a key feature of the active site, with conserved residues Ser95 and Ser97 forming hydrogen bonds to the phosphate (B84403) group of bound ligands. nih.gov This phosphate-binding loop has a consensus sequence of S-X-S/T-X-X-S/T, which is also found in other phosphosugar isomerases like phosphoglucose (B3042753) isomerase (PGI). nih.gov

Interestingly, the crystal structure of bfAPI was solved in a complex with an endogenous ligand, CMP-Kdo (cytidine 5′-monophosphate-3-deoxy-d-manno-oct-2-ulosonate), which is the end product of the Kdo biosynthetic pathway and acts as a feedback inhibitor. nih.gov The binding of this inhibitor provides valuable insights into the active site architecture and potential mechanisms of regulation. nih.gov The structural similarity between API and other sugar isomerases, such as E. coli fucose isomerase, despite low sequence identity, suggests functional parallels. rcsb.org

Enzyme Organism Resolution (Å) Quaternary Structure Key Active Site Residues PDB ID
Arabinose 5-Phosphate Isomerase (bfAPI)Bacteroides fragilis1.7TetramerHis79, His186, Ser95, Ser97Not specified in search results
L-Arabinose Isomerase (ECAI)Escherichia coli2.6HexamerNot specified in search results2AJT rcsb.org

UDP-Sugar Pyrophosphorylase (USPase) is an enzyme with broad substrate specificity that plays a role in the synthesis of various UDP-sugars. nih.govnih.gov It catalyzes the reversible transfer of a uridyl group from UTP to a sugar-1-phosphate, including L-arabinose-1-phosphate, to produce the corresponding UDP-sugar and pyrophosphate. nih.govfrontiersin.org This reaction is a key part of salvage pathways for monosaccharides in higher plants. nih.gov

A USPase isolated from pea sprouts, designated PsUSP, has been shown to catalyze the formation of UDP-L-arabinose from L-arabinose-1-phosphate and UTP. nih.gov The enzyme possesses a uridine-binding site, a feature also found in human UDP-N-acetylhexosamine pyrophosphorylase. nih.gov The catalytic mechanism of USPases typically follows an Ordered Bi Bi mechanism, where UTP binds first, followed by the sugar-1-phosphate. nih.gov This initial binding event induces a conformational change that facilitates the binding of the second substrate. nih.gov The enzyme from Arabidopsis thaliana has also been utilized in the chemo-enzymatic synthesis of UDP-β-L-arabinose from a mixture of arabinose-1-phosphate anomers, highlighting the enzyme's stereoselectivity. frontiersin.org

Enzyme Organism Substrates Products Key Features
UDP-Sugar Pyrophosphorylase (PsUSP)Pisum sativum (Pea)L-Arabinose-1-Phosphate, UTPUDP-L-arabinose, PyrophosphateBroad substrate specificity, Uridine-binding site nih.gov
UDP-Sugar PyrophosphorylaseArabidopsis thalianaL-Arabinose-1-Phosphate, UTPUDP-β-L-arabinose, PyrophosphateStereoselective for biologically relevant anomer frontiersin.org

Diphosphate (B83284) Binding Motifs in Related Enzymes

The interaction of enzymes with diphosphate-containing molecules is a common theme in biochemistry. Many enzymes that utilize substrates like isoprenoid diphosphates or nucleotide sugars share conserved structural motifs for binding the diphosphate moiety.

Prenyltransferases are a class of enzymes that catalyze the synthesis of isoprenoid compounds by condensing isopentenyl diphosphate (IPP) with an allylic diphosphate primer. nih.gov These enzymes are categorized into two main groups, Group I and Group II, based on their distinct folds and catalytic mechanisms. nih.gov

Group I terpenoid cyclases are metal-dependent and feature two highly conserved aspartate-rich motifs: DDXX[D/E] and NSE[N/D]DXX[S/T]XX[K/R]E (also known as the NSE/DTE motif). nih.gov These motifs are crucial for coordinating metal ions, typically Mg²⁺ or Mn²⁺, which in turn bind to the diphosphate group of the substrate. This interaction facilitates the ionization of the isoprenoid diphosphate, initiating the cyclization reaction. nih.gov The active site of these enzymes is typically divided into two substrate binding sites, S1 for the allylic diphosphate primer and S2 for IPP. nih.gov

The binding of a diphosphate-containing ligand to an enzyme often induces significant conformational changes. acs.orgnih.gov This phenomenon, known as induced fit, is a crucial aspect of enzyme catalysis. portlandpress.com Many enzymes utilize the binding energy of the substrate, particularly non-reacting fragments like the diphosphate group, to drive these conformational changes. nih.govresearchgate.net

These ligand-gated conformational changes often involve the movement of flexible protein loops that close over the active site, creating a "caged" environment. acs.orgnih.gov This sequestration of the substrate from the bulk solvent can enhance catalytic efficiency by properly aligning catalytic residues, stabilizing transition states, and preventing non-productive side reactions. nih.govpnas.org For example, in mevalonate (B85504) diphosphate decarboxylase, the conserved phosphate-binding loop (P-loop) clamps down around the triphosphoryl group of its nucleotide substrate, resulting in a significant conformational shift. nih.gov Similarly, in some prenyltransferases, the binding of the peptide substrate is necessary to complete the formation of a catalytically competent active site. pnas.org

Insights into Catalytic Residues and Reaction Intermediates from Structural Data

Structural studies, often in combination with mutagenesis and kinetic analyses, provide profound insights into the roles of specific amino acid residues in catalysis and the nature of transient reaction intermediates.

By comparing the structure of bfAPI with that of phosphoglucose isomerase (PGI), another sugar isomerase, researchers have been able to infer the catalytic mechanism. nih.gov The reaction is believed to proceed through a cis-enediol intermediate. nih.gov In PGI, a histidine residue is responsible for the initial ring-opening step, while a glutamate (B1630785) acts as the general acid/base catalyst for the isomerization. nih.gov In bfAPI, His79 is structurally equivalent to the catalytic histidine in PGI and is proposed to play a similar role in ring opening. nih.gov However, the equivalent of the catalytic glutamate in PGI is a strictly conserved serine (Ser64) in APIs, suggesting a potential difference in the precise mechanism of proton transfer. nih.gov His186 is another highly conserved residue in the active site of API that is implicated in the catalytic process. nih.gov The structural data suggests that both His79 and His186 are key players in the isomerization reaction. nih.gov

Regulatory Networks and Gene Expression Modulated by Arabinose Derivatives

The L-Arabinose Operon (araBAD Operon) in Microbial Gene Regulation

In bacteria such as Escherichia coli, the breakdown of the five-carbon sugar L-arabinose is governed by the L-arabinose operon, also known as the ara or araBAD operon. wikipedia.org This operon includes three structural genes, araB, araA, and araD, which are transcribed into a single polycistronic mRNA. mdpi.com These genes encode the metabolic enzymes ribulokinase, L-arabinose isomerase, and L-ribulose-5-phosphate 4-epimerase, respectively, which collectively convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgyoutube.com The expression of the araBAD operon is tightly controlled by the AraC protein and the catabolite activator protein (CAP)-cAMP complex. wikipedia.org

The regulatory protein AraC is a key component in the control of the araBAD operon, functioning as a homodimer that exhibits a remarkable dual role as both a repressor and an activator depending on the presence of L-arabinose. wikipedia.orgnih.gov Each monomer of the AraC protein consists of a DNA-binding domain and a dimerization domain, the latter of which is responsible for binding to arabinose. wikipedia.org

In the absence of arabinose, AraC adopts a conformation that acts as a repressor. frontiersin.org In this state, the AraC dimer binds simultaneously to two distinct operator sites in the DNA: araO₂ and the upstream half-site araI₁. purdue.edu This binding forces the DNA into a loop, a configuration that physically blocks RNA polymerase from accessing the promoter (PBAD) and initiating transcription of the araBAD genes. youtube.compurdue.edu

Conversely, when L-arabinose is present, it functions as an allosteric inducer, binding to the dimerization domain of AraC. wikipedia.org This binding event triggers a conformational change in the AraC protein. wikipedia.org In its arabinose-bound state, AraC's binding preference shifts. It releases the araO₂ site, which breaks the DNA loop, and instead binds to the two adjacent initiator half-sites, araI₁ and araI₂. purdue.edu This new conformation, in conjunction with the CAP-cAMP complex, promotes the recruitment of RNA polymerase to the PBAD promoter, thereby activating transcription of the operon. oup.com The AraC protein also autoregulates its own expression; at high concentrations, it binds to the araO₁ operator site within its own promoter region, inhibiting its own synthesis. wikipedia.org

Table 1: Regulatory States of the AraC Protein
ConditionAraC StateDNA Binding SitesEffect on araBAD Operon
Arabinose AbsentRepressor (Rigid Conformation)araO₂ and araI₁Repressed (DNA Looping)
Arabinose PresentActivator (Flexible Conformation)araI₁ and araI₂Activated (Transcription Promoted)

The formation of a DNA loop is the physical basis for the repression of the araBAD operon in the absence of arabinose. researchgate.net This loop is formed when a dimer of the AraC protein binds to the operator site araO₂ and the initiator half-site araI₁, which are separated by 210 base pairs of DNA. researchgate.net This protein-mediated interaction brings the two distant DNA sites into close proximity, effectively creating a physical barrier that prevents RNA polymerase from binding to the promoter and initiating transcription. purdue.eduresearchgate.net

The switch between the looped (repressed) and unlooped (activated) states is a classic example of allosteric control. asm.org The binding of the effector molecule, L-arabinose, to the AraC protein induces a significant conformational change. wikipedia.org In the absence of arabinose, the AraC dimer is in a rigid conformation that favors binding to the separated araI₁ and araO₂ sites, thereby maintaining the repressive loop. nih.govwikipedia.org The addition of arabinose induces a shift to a more flexible conformation. mdpi.com This change reduces the protein's affinity for the araO₂ site and increases its affinity for the adjacent araI₂ site. nih.gov The breaking of the loop and the subsequent binding of the AraC-arabinose complex to the adjacent araI₁ and araI₂ sites repositions the protein in a manner that facilitates transcription. researchgate.net This shift from a DNA looping state to a non-looping, inducing state is driven by the reduced extensibility of the AraC protein in the presence of arabinose. nih.gov

The regulation of the araBAD operon is also subject to a global regulatory mechanism known as catabolite repression, which ensures that bacteria preferentially metabolize glucose over other carbon sources like arabinose. mdpi.commdpi.com This system is mediated by the catabolite activator protein (CAP, also known as cAMP receptor protein or CRP) and the signaling molecule cyclic AMP (cAMP). wikipedia.org

When glucose levels are low, the concentration of cAMP in the cell rises. oup.com cAMP binds to CAP, forming a cAMP-CAP complex that acts as a transcriptional activator for many operons, including the araBAD operon. youtube.com The cAMP-CAP complex binds to a specific CAP binding site on the DNA, located upstream of the araBAD promoter. wikipedia.org The binding of this complex has two main effects. First, it helps to break the repressive DNA loop formed by AraC in the absence of arabinose, thereby relieving repression. researchgate.netnih.gov Second, it increases the binding affinity of RNA polymerase to the promoter, directly stimulating transcription initiation. ebi.ac.uknih.gov

For maximal expression of the araBAD operon, two conditions must be met: L-arabinose must be present to convert AraC into its activator form, and glucose must be absent, allowing for high levels of the cAMP-CAP complex. purdue.eduoup.com If glucose is present, cAMP levels are low, the cAMP-CAP complex does not form, and transcription of the araBAD operon remains at a low level, even if arabinose is available. oup.com This dual-control mechanism allows the cell to make efficient metabolic choices based on the availability of preferred energy sources.

Regulation of Enzymes Involved in D-Arabinose 5-Phosphate Biosynthesis

D-Arabinose 5-phosphate is a key precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of most Gram-negative bacteria. nih.govresearchgate.net The biosynthesis of D-arabinose 5-phosphate is catalyzed by D-arabinose-5-phosphate isomerase (API), which facilitates the interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate. asm.org

The regulation of API activity is crucial for controlling the flux of metabolites into the Kdo biosynthetic pathway. In E. coli, several paralogs of the API enzyme exist, including KdsD, GutQ, and KpsF, each associated with different physiological roles. asm.orgnih.gov For instance, KdsD is primarily involved in LPS biosynthesis, KpsF is linked to capsule production, and GutQ is associated with the glucitol operon. nih.gov

A key regulatory mechanism for this pathway is feedback inhibition. Studies on the API from the anaerobic bacterium Bacteroides fragilis have shown that the enzyme is inhibited by cytidine (B196190) 5'-monophospho-3-deoxy-d-manno-2-octulosonic acid (CMP-Kdo), the final product of the Kdo biosynthesis pathway. asm.org This feedback loop ensures that the production of D-arabinose 5-phosphate is curtailed when a sufficient amount of the end product, CMP-Kdo, has been synthesized, preventing the unnecessary expenditure of cellular resources. The inhibitory constant (Ki) for CMP-Kdo was determined to be 1.91 μM, indicating a potent inhibitory effect. asm.org

Table 2: Key Enzymes and Regulators in D-Arabinose 5-Phosphate Biosynthesis
Enzyme/RegulatorFunctionRegulatory MechanismSource/Example
D-Arabinose-5-Phosphate Isomerase (API)Catalyzes D-ribulose-5-phosphate ⇌ D-arabinose-5-phosphateFeedback InhibitionE. coli (KdsD, GutQ, KpsF), B. fragilis
CMP-KdoEnd product of the Kdo pathwayAllosteric Inhibitor of APIB. fragilis

Regulatory Roles of Phosphorylated Arabinose in Cellular Processes

Phosphorylated derivatives of arabinose, particularly D-arabinose 5-phosphate, play a significant regulatory role primarily by serving as essential building blocks for critical cellular structures. Their synthesis and availability are tightly linked to the physiological state of the cell, including growth, virulence, and survival.

The most prominent regulatory function of D-arabinose 5-phosphate is its role as an indispensable precursor in the biosynthesis of Kdo, and subsequently, the lipopolysaccharide (LPS) core region in Gram-negative bacteria. nih.gov The integrity of the LPS layer is vital for bacterial viability, providing a structural barrier and protection from environmental stresses. Therefore, the pathway that produces D-arabinose 5-phosphate is a critical control point for cell envelope biogenesis. The essentiality of this pathway makes the enzymes involved, such as API, attractive targets for the development of novel antibacterial agents. asm.orgnih.gov

Beyond LPS, D-arabinose 5-phosphate is also a precursor for Kdo found in other surface polysaccharides, such as capsular polysaccharides (CPS) and exopolysaccharides (EPS). nih.gov In pathogenic bacteria, these surface structures are often key virulence factors, mediating interactions with host cells, providing protection against the host immune system, and contributing to biofilm formation. The regulation of D-arabinose 5-phosphate levels is thus directly linked to the regulation of bacterial pathogenicity.

While not acting as classical signaling molecules like cAMP, phosphorylated sugars, including intermediates of arabinose metabolism, can have broader impacts on cellular regulation. The accumulation of sugar-phosphates can be toxic and can influence the expression of efflux pumps and other stress response genes. researchgate.net For example, the catabolism of L-arabinose and the resulting accumulation of phosphorylated intermediates like ribulose-5-phosphate can induce the expression of efflux pumps, which may contribute to changes in antibiotic sensitivity. researchgate.net This indicates that the flux through arabinose metabolic pathways can trigger wider regulatory responses, linking carbon metabolism to cellular defense mechanisms.

Biological Roles and Physiological Significance of Phosphorylated Arabinose

D-Arabinose 5-Phosphate in Gram-Negative Bacterial Virulence and Cell Wall Biosynthesis

D-Arabinose 5-phosphate (A5P) is a critical metabolite in Gram-negative bacteria, primarily serving as a precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a unique eight-carbon sugar. nih.govasm.org Kdo is an essential component of the inner core of lipopolysaccharide (LPS), a major macromolecule of the outer membrane that is vital for the survival of most Gram-negative bacteria. asm.orgasm.orgescholarship.org The synthesis of A5P is catalyzed by the enzyme D-arabinose 5-phosphate isomerase (API), which facilitates the reversible conversion of the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose 5-phosphate (Ru5P) into A5P. nih.govasm.orgasm.org

Essentiality in Lipopolysaccharide (LPS) and Capsule Formation

The integrity of the outer membrane in Gram-negative bacteria is paramount for their viability, acting as a barrier against toxic compounds and environmental stress. escholarship.org Lipopolysaccharide (LPS) is a key determinant of this integrity, and its core region universally contains Kdo. nih.govescholarship.org The biosynthesis of Kdo is dependent on the availability of A5P, making the enzyme API essential for the proper assembly of LPS. nih.govasm.orgresearchgate.net In Escherichia coli, the minimal LPS structure required for viability under laboratory conditions is Kdo₂-lipid A. asm.org

Several Gram-negative bacteria possess multiple paralogs of the API enzyme, such as KdsD, GutQ, and KpsF, which contribute to the cellular pool of A5P. nih.govresearchgate.net While KdsD is often associated with LPS core biosynthesis, other isomerases can have specialized roles. nih.govasm.org For instance, KpsF, found in uropathogenic E. coli strains, is an API specifically involved in the biosynthesis of group 2 K-antigen capsules, which are surface polysaccharides that also incorporate Kdo. researchgate.netportlandpress.com These capsules are significant virulence factors, protecting the bacteria from the host's immune system by preventing phagocytosis. wikipedia.org

Bacterial ComponentRole of D-Arabinose 5-Phosphate (A5P)Key EnzymeConsequence of Disruption
Lipopolysaccharide (LPS) Precursor for the essential sugar 3-deoxy-D-manno-octulosonic acid (Kdo) in the inner core. nih.govasm.orgescholarship.orgD-Arabinose 5-Phosphate Isomerase (API), e.g., KdsD, GutQ. nih.govasm.orgImpaired outer membrane integrity, reduced viability. asm.orgescholarship.org
Capsular Polysaccharide (CPS) Precursor for Kdo in certain K-antigen capsules (e.g., group 2 in E. coli). portlandpress.comD-Arabinose 5-Phosphate Isomerase (API), e.g., KpsF. portlandpress.comReduced capsule formation, decreased virulence. nih.govportlandpress.com

Implications for Antibacterial Drug Development Targeting API

The essentiality of the Kdo biosynthetic pathway for the viability of most Gram-negative bacteria makes its enzymes attractive targets for the development of novel antibiotics. asm.orgresearchgate.net Since A5P is the first committed intermediate in this pathway, the enzyme responsible for its synthesis, D-arabinose 5-phosphate isomerase (API), has been a focus of inhibitor design. nih.govresearchgate.netnih.govacs.org

Targeting virulence factors like API offers a promising strategy that may reduce the selective pressure for developing antibiotic resistance compared to drugs that target essential processes like protein or DNA synthesis. nih.gov By inhibiting API, the synthesis of both LPS and certain capsules would be disrupted, compromising the bacterial outer membrane and diminishing its virulence. nih.govresearchgate.net Research has focused on developing substrate analogs and other small molecules that can inhibit API activity. researchgate.netnih.gov The identification of API as a key enzyme for virulence in pathogens like Burkholderia pseudomallei, Francisella tularensis, and Yersinia pestis validates it as a potential target for broad-spectrum antimicrobial compounds. nih.govresearchgate.net

L-Arabinose Metabolism and its Integration into Core Metabolic Pathways

L-arabinose is a pentose sugar that is a significant component of plant biomass, particularly in hemicellulose and pectin. nih.govnih.gov Many microorganisms have evolved pathways to utilize L-arabinose as a carbon and energy source. nih.govtandfonline.com The catabolism of L-arabinose ultimately funnels this five-carbon sugar into the central carbon metabolism, connecting it with core metabolic routes like the pentose phosphate pathway. tandfonline.comresearchgate.net

Contribution to Pentose Phosphate Pathway and Carbon Metabolism

In bacteria such as Escherichia coli, the metabolism of L-arabinose is a well-characterized phosphorylative pathway. tandfonline.comresearchgate.net The process begins with the transport of L-arabinose into the cell. nih.gov Subsequently, a series of three enzymatic reactions converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the non-oxidative branch of the pentose phosphate pathway (PPP). nih.govtandfonline.comresearchgate.net

The key enzymes in this conversion are:

L-arabinose isomerase (AraA): Converts L-arabinose to L-ribulose. nih.govtandfonline.com

L-ribulokinase (AraB): Phosphorylates L-ribulose to form L-ribulose-5-phosphate. nih.govtandfonline.com

L-ribulose-5-phosphate 4-epimerase (AraD): Catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate. nih.govtandfonline.com

Once formed, D-xylulose-5-phosphate enters the pentose phosphate pathway. tandfonline.comresearchgate.net Through the action of transketolase and transaldolase, the PPP interconverts five-carbon sugars into three-carbon (glyceraldehyde-3-phosphate) and six-carbon (fructose-6-phosphate) intermediates of glycolysis. asm.org This integration allows the carbon skeletons derived from L-arabinose to be completely oxidized for energy or used as building blocks for the synthesis of nucleotides, amino acids, and other essential molecules. nih.gov

StepSubstrateEnzymeProductMetabolic Fate
1 L-ArabinoseL-arabinose isomerase (AraA)L-RibululoseIntermediate for step 2. nih.govtandfonline.com
2 L-RibululoseL-ribulokinase (AraB)L-Ribululose-5-phosphateIntermediate for step 3. nih.govtandfonline.com
3 L-Ribululose-5-phosphateL-ribulose-5-phosphate 4-epimerase (AraD)D-Xylulose-5-phosphateEnters the Pentose Phosphate Pathway (PPP). nih.govtandfonline.comresearchgate.net
4 D-Xylulose-5-phosphateTransketolase/Transaldolase (PPP enzymes)Fructose-6-phosphate, Glyceraldehyde-3-phosphateFeeds into Glycolysis for energy production or biosynthesis. asm.org

Role in Energy Production in Microbial Systems

By channeling L-arabinose into the central metabolic pathways of glycolysis and the pentose phosphate pathway, microorganisms can efficiently harness it for energy production. researchgate.net The glycolytic intermediates generated from the PPP can be further metabolized through the remainder of glycolysis to produce pyruvate. Pyruvate can then enter the citric acid cycle for complete oxidation to CO₂, generating ATP and reducing equivalents (NADH and FADH₂). These reducing equivalents are subsequently used in the electron transport chain to produce a significant amount of ATP via oxidative phosphorylation.

The ability to utilize L-arabinose provides a significant metabolic advantage to microbes, especially in environments rich in plant-derived materials. nih.gov This capability is being actively explored in metabolic engineering and biotechnology for the production of biofuels and other value-added chemicals from lignocellulosic biomass, where L-arabinose is an abundant but often underutilized sugar. nih.govtandfonline.commdpi.com

Arabinose Phosphates in Plant Cell Wall Biogenesis and Glycosylation

L-arabinose is a major monosaccharide component of the plant cell wall, accounting for a substantial fraction of its total saccharides. nih.govpurdue.edu It is found in the furanose form (L-arabinofuranose) as a constituent of various cell wall polymers, including pectic arabinans, rhamnogalacturonan I and II, and arabinoxylans. nih.govpurdue.edu Furthermore, L-arabinose is a key component of hydroxyproline-rich glycoproteins such as extensins and arabinogalactan-proteins (AGPs). nih.govnih.govfrontiersin.org

The synthesis of these complex arabinosylated glycans requires an activated form of arabinose, typically UDP-L-arabinose. The biosynthesis and interconversion of nucleotide sugars, including arabinose phosphates, are central to providing the building blocks for cell wall construction. nih.gov Free L-arabinose released during cell wall turnover can be recycled through a salvage pathway that involves phosphorylation. nih.gov In this pathway, L-arabinokinase phosphorylates free L-arabinose to L-arabinose 1-phosphate. nih.gov This intermediate is then converted to UDP-L-arabinose, which can re-enter the pathways for polysaccharide and glycoprotein synthesis. nih.gov

The de novo synthesis of UDP-L-arabinose in the Golgi apparatus is believed to occur via the epimerization of UDP-D-xylose, catalyzed by UDP-D-xylose 4-epimerase. purdue.edunih.gov The proper regulation of the pool of arabinose-containing nucleotide sugars is critical for normal plant growth and development, as demonstrated by mutants with defects in these pathways that exhibit severe developmental abnormalities. nih.gov Arabinose-containing glycoproteins are also involved in cell signaling and responses to environmental stresses like high salinity. purdue.edu O-arabinosylation, the attachment of arabinose to hydroxyproline residues on proteins, is a crucial post-translational modification for a wide range of proteins involved in development, defense, and stress responses. frontiersin.org

Analytical Methodologies for the Study of Arabinose Phosphates

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying arabinose phosphates from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sugar phosphates due to its high resolution and sensitivity. Anion-exchange chromatography is particularly effective for separating phosphorylated compounds based on their negative charge. nih.govnih.gov Methods often employ a gradient elution, for instance using citrate (B86180) or sodium hydroxide (B78521), to resolve different inositol (B14025) phosphates, a technique readily adaptable for arabinose phosphates. nih.govthermofisher.com

The separation of wood sugar residues, including arabinose, has been achieved using columns with cation-exchange resins in the lead(II) form, coupled with a refractive index (RI) detector for quantification. usda.gov For enhanced detection, especially when UV absorbance is low, pre-column derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used, allowing for detection with a photodiode array (PDA) detector. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed for the quantification of sugars, as it does not require the analyte to have a chromophore. nih.gov

Table 1: HPLC Methods for the Analysis of Arabinose and Related Phosphates

Technique Column Mobile Phase Detector Application
Anion-Exchange HPLC IonPac AS11 Sodium hydroxide gradient Suppressed Conductivity Separation of polyphosphates. thermofisher.com
Anion-Exchange HPLC - Citrate buffer gradient Phosphate (B84403) Assay Resolution of inositol phosphates. nih.gov
HPLC Aminex HPX-87H 0.00035 M H₂SO₄ ELSD / PDA Quantification of arabinose, glucose, xylose, and degradation products. nih.gov
HILIC - Acetonitrile/Water ELSD Separation of 15 different saccharides. shimadzu.com

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are indispensable for determining the precise chemical structure of arabinose phosphates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural analysis of carbohydrates. ¹H-NMR is used to identify the anomeric configuration (α or β) of the sugar ring. The signals from anomeric protons typically appear in the downfield region of the spectrum, generally between 4.3 and 5.9 ppm. creative-proteomics.com The coupling constant between the first and second protons of the ring (³J_H1,H2) is diagnostic of the anomeric configuration; a small coupling constant (~2–4 Hz) indicates an α anomer, while a larger value (~7–9 Hz) suggests a β anomer in sugars like glucose and galactose. unina.it

For phosphorylated sugars, ³¹P-NMR spectroscopy is crucial. It provides direct information about the chemical environment of the phosphate groups. unimo.it The chemical shifts in ³¹P-NMR are sensitive to factors like protonation state and the electronegativity of adjacent atoms. nih.gov For instance, the replacement of a bridging oxygen with an imino group in polyphosphates leads to a downfield shift of the ³¹P signal, indicating a change in the electronic environment. nih.gov Saturation transfer difference (STD) NMR spectroscopy has been utilized to identify the structural requirements for the recognition and binding of arabinose-5-phosphate (B10769358) to its isomerase enzyme. nih.gov

Table 2: Representative ¹H-NMR Anomeric Proton Data

Anomer Type Typical Chemical Shift (δ) Typical Coupling Constant (³J_H1,H2)
α-anomer ~5.1 ppm ~2-4 Hz
β-anomer ~4.5 ppm ~7-9 Hz

Note: Values are general and can vary based on the specific sugar and solvent conditions. creative-proteomics.comunina.it

Direct ultraviolet (UV) spectrometry is of limited use for native arabinose phosphates as they lack a significant chromophore. However, it is widely used in indirect measurement methods. For example, in enzymatic assays, the production of NADH or NADPH, which absorb strongly at 340 nm, is monitored to determine reaction kinetics. megazyme.com This approach allows for the quantification of the substrate, such as L-arabinose or D-galactose, by relating it to the stoichiometric amount of NADH produced. megazyme.com While D-arabinose 5-phosphate itself does not exhibit a circular dichroism (CD) signal, its substrate, ribulose 5-phosphate, does, allowing enzymatic reactions to be monitored by the disappearance of the CD signal. nih.gov

Enzymatic Assays for Activity and Kinetic Studies

Enzymatic assays are vital for studying the function of enzymes that metabolize arabinose phosphates and for quantifying the phosphates themselves. A common method for measuring L-arabinose involves β-galactose dehydrogenase, which oxidizes the sugar while reducing NAD+ to NADH. megazyme.com The rate of reaction is determined by spectrophotometrically measuring the increase in absorbance at 340 nm. megazyme.comyoutube.com The inclusion of galactose mutarotase (B13386317) can accelerate the assay by speeding up the interconversion between the α- and β-anomers of the sugar, as only the β-form is recognized by the dehydrogenase. megazyme.com

These assays are crucial for determining key enzyme kinetic parameters such as the Michaelis-Menten constant (K_m), maximum velocity (V_max), and turnover number (k_cat). mdpi.comresearchgate.net

**Table 3: Kinetic Parameters of L-Arabinose Isomerase from *Bacillus amyloliquefaciens***

Substrate K_m (mM) k_cat (min⁻¹) k_cat/K_m (mM⁻¹ min⁻¹)
L-arabinose 92.8 4347.6 46.85
D-galactose 251.6 588.7 2.34

Data obtained from the study of a metallic-ion-independent L-arabinose isomerase. mdpi.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules, including enzymes that bind arabinose phosphates. While obtaining crystals of the diphosphate (B83284) itself can be challenging, crystallizing enzymes in complex with their substrates or substrate analogs provides invaluable insight into binding modes and catalytic mechanisms.

For example, the crystal structure of an exo-1,5-α-L-arabinofuranosidase has been solved in complex with α-1,5-L-arabinofuranotriose, revealing the specific residues involved in substrate binding and discrimination. researchgate.net Similarly, preliminary crystallographic analysis has been performed on L-arabinose isomerase from Geobacillus kaustophilus. nih.gov The diffraction data from these crystals allow for the calculation of electron density maps and the building of precise atomic models of the enzyme's active site, elucidating how it recognizes and processes its arabinose-containing substrate.

**Table 4: Crystallographic Data for L-arabinose Isomerase from *Geobacillus kaustophilus***

Parameter Value
Space Group C2
Unit-cell parameters a = 224.12 Å, b = 152.95 Å, c = 91.28 Å, β = 103.61°
Resolution 2.70 Å
Molecules per asymmetric unit 6
Solvent Content 45.39%

This data is from a preliminary X-ray diffraction analysis. nih.gov

Synthetic Approaches and Chemical Biology Applications of Arabinose 1,5 Diphosphate

Stereoselective Synthesis of Arabinose 1,5-Diphosphate Analogues

The stereoselective synthesis of this compound analogues is a critical area of research, as these compounds serve as valuable tools for studying carbohydrate metabolism and as potential therapeutic agents. One notable study focused on the synthesis of both β- and α-D-arabinose 1,5-diphosphate. acs.org These molecules are analogues of fructose (B13574) 2,6-bisphosphate, a potent metabolic regulator. The ability to synthesize specific stereoisomers allows for detailed investigation into the structure-activity relationships of these important signaling molecules.

Another area of interest lies in the synthesis of arabinose 5-phosphate analogues modified at the fifth position. nih.gov Researchers have synthesized a series of these compounds with phosphate (B84403) mimetic groups to create metabolically stable versions. nih.gov These analogues were then used to probe interactions with arabinose 5-phosphate isomerase from Pseudomonas aeruginosa. nih.gov While these specific analogues did not show binding to the isomerase or antibacterial activity, the synthetic strategies developed are valuable for creating other modified sugar phosphates. nih.gov The synthesis of L-arabinose 5-phosphate has also been reported, highlighting the ongoing efforts to access various phosphorylated arabinose derivatives. nih.gov

Chemoenzymatic Synthesis Strategies for Phosphorylated Arabinose

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis to produce complex molecules like phosphorylated arabinose. This approach is particularly advantageous for preparing stereopure nucleotide sugars.

A three-step chemoenzymatic method has been developed for the efficient production of UDP-β-L-arabinose. frontiersin.org This strategy mimics the salvage pathway of nucleotide sugar biosynthesis and is useful when a suitable kinase for a specific sugar is unavailable. frontiersin.org The process begins with the chemical synthesis of an anomeric mixture of arabinose-1-phosphate, which then serves as a substrate for a UDP-sugar pyrophosphorylase to produce the final UDP-sugar. frontiersin.org

Enzymatic methods are favored for preparing monophosphorylated sugars because they operate under mild conditions and avoid the need for complex protection and deprotection steps that can lower yields. scispace.com One approach involves the selective phosphorylation of an alcohol group using kinases, although these enzymes can have narrow substrate specificity. scispace.com For instance, D-arabinose-5-phosphate, a key metabolite in the lipopolysaccharide biosynthetic pathway, has been prepared using a kinase-catalyzed reaction. scispace.com

Cascade enzymatic pathways, where multiple reactions occur in a single vessel, are also being explored for the efficient synthesis of sugar monophosphates. scispace.com These multi-enzyme strategies are inspired by natural metabolic pathways and offer a streamlined approach to producing these valuable compounds. scispace.com Furthermore, an efficient platform for the synthesis of all eight phosphorylated ketopentoses has been developed, starting from common aldoses like L-arabinose, with isolated yields greater than 84%. acs.org

Starting MaterialKey Enzyme(s)ProductYieldReference
L-arabinoseArabinose-1-kinase, UDP-sugar pyrophosphorylaseUDP-β-L-arabinose- frontiersin.org
D-arabinoseKinaseD-arabinose-5-phosphate- scispace.com
L-arabinoseIsomerase, KinasePhosphorylated ketopentoses>84% acs.org

Design and Application of Arabinose-Inducible Systems in Synthetic Biology

Arabinose-inducible systems are powerful tools in synthetic biology for controlling gene expression. These systems are typically based on the araBAD promoter (PBAD) and the regulatory protein AraC from Escherichia coli. The expression of genes under the control of the PBAD promoter can be tightly regulated by the concentration of L-arabinose in the growth medium. nih.govfrontiersin.org

In the absence of arabinose, the AraC protein acts as a repressor by forming a DNA loop that blocks transcription. frontiersin.orgigem.org When arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator, which then promotes gene expression. frontiersin.orgigem.org This dual regulatory role of AraC allows for tight control, with low basal expression in the uninduced state and high-level expression upon induction. nih.gov

The effectiveness of arabinose-inducible systems can be enhanced by co-expressing the L-arabinose transporter gene, araE. nih.govnih.gov This ensures a more homogeneous response to the inducer across the cell population, as it facilitates the uptake of arabinose. nih.govnih.gov These systems have been successfully implemented in a variety of organisms, including Corynebacterium glutamicum and cyanobacteria, demonstrating their broad utility in metabolic engineering and molecular biology. nih.govtandfonline.com

Arabinose-inducible systems are widely used to engineer microbial cell factories for the production of valuable metabolites. By placing the genes of a biosynthetic pathway under the control of an arabinose-inducible promoter, the production of the target metabolite can be switched on at a desired time and to a specific level by adding arabinose. This temporal and tunable control is crucial for optimizing production and minimizing the metabolic burden on the host organism.

For example, an arabinose-inducible system was used in Corynebacterium glutamicum to regulate the expression of the odhI gene, which encodes an inhibitor of α-oxoglutarate dehydrogenase. nih.gov This led to high levels of glutamate (B1630785) production. nih.gov In another study, plant-derived artificial transcription factors under the control of an arabinose-inducible promoter were used to control β-carotene biosynthesis in E. coli, resulting in a 1.6-fold increase in production compared to using a strong constitutive promoter. biorxiv.org

The tight regulation offered by arabinose-inducible systems is particularly beneficial when expressing genes that may be toxic to the host or when balancing metabolic fluxes is critical for high-yield production. The ability to modulate expression levels by varying the concentration of arabinose allows for the fine-tuning of metabolic pathways to achieve optimal performance. nih.gov

Arabinose-inducible systems have also been adapted for the development of genetic sensor modules, or biosensors. These biosensors are engineered to detect the presence of a specific molecule and respond by producing a measurable output, such as a fluorescent protein.

Recently, a set of arabinose-inducible artificial transcription factors (ATFs) were developed using CRISPR/dCas9 and Arabidopsis-derived DNA-binding proteins. nih.gov These ATFs were used to engineer a Salmonella-based biosensor for the detection of alkaloid drugs. nih.gov The biosensor was designed to produce a fluorescent signal in the presence of the target alkaloids. nih.gov This approach demonstrates the versatility of arabinose-inducible systems in creating novel tools for high-throughput screening and diagnostics. nih.gov

The key to developing effective genetic sensors is the ability to tightly control the expression of the reporter gene. The low basal expression of the PBAD promoter in the absence of arabinose is a significant advantage in this context, as it minimizes background noise and improves the signal-to-noise ratio of the sensor.

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Functions of Arabinose 1,5-Diphosphate

While initial studies have identified this compound as a regulator of glycolysis and gluconeogenesis, its broader biological roles are largely unknown. Future research should aim to uncover novel functions for this molecule beyond its established effects on 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase. nih.gov Given that its precursor, L-arabinose, and its metabolites are linked to virulence in enteric pathogens and stress responses in plants, it is plausible that this compound could function as an intracellular signaling molecule in these processes. phfscience.nznih.gov

Exploration in the following areas is warranted:

Metabolic Sensing and Signaling: Investigating whether this compound acts as a metabolic sensor, signaling the availability of pentose (B10789219) sugars to other cellular pathways. Its accumulation or depletion could potentially modulate gene expression or the activity of other metabolic networks.

Role in Stress Response: In plants, where arabinose is a key component of the cell wall, research could explore if this compound levels change in response to abiotic or biotic stress, potentially acting as a signal transducer in plant defense pathways.

Function in Pathogens: The metabolism of L-arabinose has been shown to provide a fitness benefit to pathogens during infection by regulating virulence factors. phfscience.nznih.gov Future studies could probe whether this compound is a key intermediate in this regulatory cascade, potentially influencing the expression of virulence genes.

Advanced Structural Characterization of Arabinose Phosphate-Binding Proteins

A fundamental gap in our understanding of this compound is the lack of structural data for its interactions with protein targets. While it is known to affect the activity of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase), the precise binding mode remains uncharacterized. nih.gov Future research must prioritize the structural elucidation of these and other potential binding partners.

Key future research objectives include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution structures of PFK-1 and FBPase in complex with the α- and β-anomers of this compound. These studies would reveal the specific amino acid residues involved in binding and explain the structural basis for its activating or inhibitory effects. nih.govnih.govnih.gov Such structures would clarify whether it binds to the known active or allosteric sites, or to a novel regulatory site. proteopedia.orgresearchgate.netnih.gov

Computational Modeling and Docking: In the absence of experimental structures, computational docking studies can predict the binding pose of this compound within the known structures of PFK-1 and FBPase. This can generate hypotheses about key interactions that can then be tested through site-directed mutagenesis.

Identification of Novel Binding Proteins: Employing techniques such as affinity chromatography-mass spectrometry using this compound as bait to identify new, previously unknown protein targets within the cell.

Mechanistic Insights into Arabinose Phosphate-Mediated Regulatory Processes

The initial finding that the anomers of this compound have distinct and potent effects on key metabolic enzymes opens a promising avenue for detailed mechanistic studies. nih.gov The observation that it potentiates allosteric inhibition of FBPase by AMP suggests a role as a synergistic regulator. nih.gov A deeper understanding of these regulatory mechanisms is crucial.

Future mechanistic investigations should focus on:

Detailed Enzyme Kinetics: Conducting comprehensive kinetic analyses to quantify the synergistic or antagonistic effects of this compound in the presence of other known allosteric effectors of PFK-1 and FBPase, such as ATP, AMP, citrate (B86180), and fructose (B13574) 2,6-bisphosphate. wikipedia.orgwikipedia.org

Conformational Dynamics: Utilizing biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry to probe the conformational changes induced in target enzymes upon binding of this compound. This would reveal whether it promotes the active R-state or inactive T-state, similar to other allosteric regulators. nih.govnih.gov

Identification of the Biosynthetic Enzyme: The enzyme responsible for the synthesis of this compound from arabinose 1-phosphate has not been definitively identified. Identifying and characterizing the specific kinase that performs this phosphorylation is a critical step to understanding how the cellular levels of this regulatory molecule are controlled.

Expanding Biotechnological Applications through Metabolic Engineering and Synthetic Biology

The L-arabinose metabolic pathway and its regulatory components, particularly the AraC protein and the PBAD promoter, are foundational tools in synthetic biology for inducing gene expression. researchgate.net A deeper understanding of the entire pathway, including intermediates like this compound, can lead to more sophisticated and efficient biotechnological applications.

Future research in this area could include:

Development of Novel Biosensors: Engineering synthetic gene circuits that respond to specific concentrations of arabinose metabolites. A biosensor for this compound could be used to monitor metabolic flux through the pentose phosphate (B84403) pathway in real-time within engineered microbes.

Fine-Tuning Gene Expression Systems: Modifying the AraC-PBAD system based on a more complete understanding of arabinose metabolism to create expression systems with lower leakiness, wider dynamic range, and tunable responses.

Optimizing Metabolic Pathways: In metabolic engineering efforts aimed at producing biofuels or high-value chemicals from arabinose-rich lignocellulosic biomass, arabinose phosphates can sometimes accumulate to toxic levels. nih.gov Understanding the role and regulation of this compound could help engineers design strategies to overcome these metabolic bottlenecks and improve production efficiency.

Development of Novel Inhibitors Targeting Arabinose Phosphate Metabolism for Therapeutic Potential

Metabolic pathways that are essential for pathogens but absent in humans are attractive targets for antimicrobial drug development. The metabolism of arabinose is crucial for the cell wall synthesis of certain bacteria, such as Mycobacterium tuberculosis, and has been linked to virulence in enteric pathogens. nih.govnih.gov Furthermore, targeting sugar metabolism pathways like the pentose phosphate pathway is an emerging strategy in cancer therapy. news-medical.netnih.govmdpi.com

Promising avenues for therapeutic research include:

Targeting Pathogen-Specific Enzymes: Identifying and validating the enzymes responsible for the synthesis or utilization of this compound in pathogenic bacteria. If this molecule is essential for pathogen survival or virulence, these enzymes would represent novel targets for the development of new antibiotics.

Structure-Based Drug Design: Once a target enzyme is validated, its three-dimensional structure can be used to design specific inhibitors that block its active site. This approach could lead to the development of drugs that disrupt critical metabolic functions in pathogens.

Exploiting Metabolic Vulnerabilities in Cancer: If this compound is found to play a key role in the metabolic reprogramming of cancer cells, the enzymes controlling its levels could become targets for novel anticancer therapies. Inhibiting its production or action could selectively starve cancer cells or make them more vulnerable to other treatments.

Data on this compound and Related Compounds

Compound/SystemOrganism/ContextKnown or Potential FunctionResearch Direction
This compound (α-anomer)Rat LiverActivator of 6-phosphofructo-1-kinase nih.govElucidate structural basis of activation; screen for other enzyme targets.
This compound (β-anomer)Rat LiverInhibitor of fructose-1,6-bisphosphatase; potentiates AMP inhibition nih.govInvestigate mechanism of synergistic inhibition; explore as a lead for therapeutic inhibitors.
L-Arabinose MetabolismEnteric PathogensPromotes fitness and virulence factor expression phfscience.nznih.govDetermine if this compound is a key signaling intermediate in this pathway.
AraC-PBAD SystemE. coli / Synthetic BiologyInducible gene expression systemEngineer system for finer control based on metabolic flux; create biosensors.
Arabinose Phosphate PathwaysM. tuberculosisEssential for cell wall biosynthesis nih.govIdentify unique enzymes in the pathway as potential antimicrobial drug targets.

Q & A

Q. What factors are critical when designing assays to study this compound’s role in nucleotide sugar interconversion?

  • Methodological Checklist :
  • Buffer selection : Phosphate buffers (pH 8.0) enhance UDP-arabinose 4-epimerase activity, while Tris buffers may inhibit sulfhydryl-dependent enzymes .
  • Cofactor supplementation : Include 1 mM cysteine to reverse PCMP-induced inhibition of epimerase .
  • Substrate purity : Verify UDP-D-xylose purity via HPLC-UV (260 nm) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arabinose 1,5-diphosphate
Reactant of Route 2
Reactant of Route 2
Arabinose 1,5-diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.